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Compound of Interest

Compound Name: Sodium cacodylate trihydrate

Cat. No.: B1292498

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunoelectron microscopy (IEM) is a powerful technigue that combines the high resolving
power of electron microscopy with the specificity of immunological labeling to localize antigens
at the subcellular level. The choice of buffer system is critical for preserving ultrastructural
integrity and antigenicity. Sodium cacodylate buffer is widely favored in electron microscopy for
its stable pH in the physiological range (5.0-7.4) and its compatibility with aldehyde fixatives, as
it does not react with them.[1] This protocol details a standard procedure for immunoelectron
microscopy using a cacodylate buffer system, suitable for a variety of biological samples.
Cacodylate buffer helps in preventing microprecipitation that can occur with phosphate buffers,
ensuring excellent ultrastructural preservation.[2][3]

Caution: Sodium cacodylate contains arsenic and is poisonous and carcinogenic.[2][4][5]
Handle with appropriate safety precautions and dispose of waste according to institutional and
governmental guidelines.

Materials and Reagents

A comprehensive list of required reagents and their preparation is provided below. All reagents
should be of electron microscopy grade.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1292498?utm_src=pdf-interest
https://www.em-grade.com/general/cacodylate-na-buffer-for-em/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8569945/
https://www.researchgate.net/post/Is_cacodylate_buffer_necessary_in_SEM_protocol_or_I_can_remove_it
https://pmc.ncbi.nlm.nih.gov/articles/PMC8569945/
https://www.emsdiasum.com/docs/technical/providing_solutions/KN_ProvidSolut_Buffers.pdf
https://www.scienceservices.eu/media/TechNotes/KN_ProvidSolut_Buffers_for_EM.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Reagent

Preparation

Storage

0.2 M Sodium Cacodylate
Buffer Stock

Dissolve 21.4 g of sodium
cacodylate trihydrate
(AsO2Na(CHs)2:3H20) in 450
mL of distilled water. Adjust the
pH to 7.2—7.4 with 0.2 M HCI.
Bring the final volume to 500
mL with distilled water.[6][7]

4°C for up to 3 months.[2]

0.1 M Sodium Cacodylate
Buffer (Working Solution)

Mix 50 mL of 0.2 M sodium
cacodylate buffer stock with 50
mL of distilled H20.[2]
Alternatively, dissolve 2.14 g of
sodium cacodylate trihydrate in
100 mL of distilled water and
adjust the pH to 7.2—7.4 with
HCL.[8]

Primary Fixative Solution

2.5% Glutaraldehyde in 0.1 M
Sodium Cacodylate Buffer:
Prepare fresh by diluting a
stock solution of
glutaraldehyde (e.g., 50%) in
0.1 M sodium cacodylate
buffer. For a 10 mL solution,
mix 0.5 mL of 50%
glutaraldehyde with 9.5 mL of
0.1 M sodium cacodylate
buffer.[2] For some
applications, a mixture of 2%
paraformaldehyde and 2.5%
glutaraldehyde in 0.1 M
sodium cacodylate buffer is
used.[9]

Prepare fresh before use.

Post-Fixative Solution

1% Osmium Tetroxide in 0.1 M
Sodium Cacodylate Buffer:

Prepare by mixing equal

Prepare fresh before use.
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volumes of a 2% aqueous
osmium tetroxide solution and
0.2 M sodium cacodylate
buffer, or by dissolving osmium
tetroxide crystals directly in 0.1
M cacodylate buffer. Handle in
a fume hood with extreme

caution.[10]

Blocking Solution

1% Bovine Serum Albumin
(BSA) in 1x Phosphate
Buffered Saline (PBS).

4°C.

Primary Antibody

Dilute to the predetermined
optimal concentration in the

antibody diluent.

As per manufacturer's

instructions.

Gold-conjugated Secondary
Antibody

Dilute in antibody diluent
according to the

manufacturer's instructions.

As per manufacturer's

instructions.

Dehydration Series

Graded series of ethanol or
acetone (e.g., 30%, 50%, 70%,
80%, 90%, 100%).[8][10]

Room temperature.

Embedding Resin

Epon, Araldite, or Lowicryl

resins.

As per manufacturer's

instructions.

Uranyl Acetate and Lead
Citrate

For post-staining of ultrathin

sections.

Room temperature, protected

from light.

Experimental Protocol

This protocol outlines a pre-embedding immunogold labeling procedure. Modifications may be

necessary depending on the specific sample and antigen of interest.

Fixation

The goal of fixation is to preserve the cellular structure as close to its living state as possible.
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Primary Fixation: Immediately after dissection or collection, immerse small tissue blocks (no
larger than 1 mm3) or cell pellets in freshly prepared primary fixative solution (e.g., 2.5%
glutaraldehyde in 0.1 M sodium cacodylate buffer).[10]

Incubation: Fix for 2 hours at room temperature or overnight at 4°C.[8][10] The duration may
need optimization based on tissue type and size.

Washing: After fixation, wash the samples thoroughly with 0.1 M sodium cacodylate buffer.
Perform three washes of 10-15 minutes each to remove excess fixative.[2][8]

Immunogold Labeling

Quenching: To block free aldehyde groups from the primary fixation, incubate the samples in
a quenching solution (e.g., 0.05 M glycine in PBS) for 15-30 minutes.

Permeabilization (Optional): For intracellular antigens, permeabilize the cell membranes by
incubating with a detergent such as Triton X-100 (0.1-0.5%) in PBS for 10-30 minutes.

Blocking: To minimize non-specific antibody binding, incubate the samples in a blocking
solution (e.g., 1% BSA in PBS) for 30-60 minutes.

Primary Antibody Incubation: Incubate the samples with the primary antibody diluted to its
optimal concentration in the antibody diluent. Incubation can be performed for 1-2 hours at
room temperature or overnight at 4°C.

Washing: Wash the samples with PBS containing a low concentration of BSA (e.g., 0.1%) to
remove unbound primary antibody. Perform three washes of 10 minutes each.

Secondary Antibody Incubation: Incubate the samples with the gold-conjugated secondary
antibody, diluted in the antibody diluent, for 1-2 hours at room temperature.

Washing: Wash the samples extensively with PBS to remove unbound secondary antibody
(3 x 10 minutes), followed by a final wash in 0.1 M sodium cacodylate buffer to prepare for
post-fixation.[7]

Post-Fixation, Dehydration, and Embedding
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Post-Fixation: To enhance contrast and preserve lipids, post-fix the samples in 1% osmium
tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at room temperature in the dark.[2]
[10]

Washing: Wash the samples three times for 10 minutes each in 0.1 M sodium cacodylate
buffer, followed by a brief wash in distilled water.[2]

Dehydration: Dehydrate the samples through a graded series of ethanol or acetone (e.qg.,
30%, 50%, 70%, 80%, 90%, and three changes of 100%) for 10 minutes at each step.[8][10]

Infiltration: Gradually infiltrate the samples with the embedding resin. This typically involves
incubating the samples in a series of increasing resin concentrations in a solvent (e.g.,
propylene oxide or acetone), such as 1:2, 1:1, and 2:1 resin to solvent, for at least 1 hour
each.[10] Finally, incubate in pure resin overnight.

Embedding and Polymerization: Place the infiltrated samples in embedding molds filled with
fresh resin and polymerize in an oven at the temperature and duration specified for the
chosen resin (e.g., 60°C for 48 hours for Epon).[10]

Ultrathin Sectioning and Staining

Sectioning: Cut ultrathin sections (60-90 nm) from the polymerized blocks using an
ultramicrotome equipped with a diamond knife.

Grid Mounting: Collect the sections on electron microscopy grids (e.g., formvar-carbon
coated nickel grids).

Staining: For enhanced contrast, stain the sections with uranyl acetate and lead citrate.

Imaging: Observe the sections in a transmission electron microscope (TEM).

Quantitative Data Summary
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Reagent/Para Concentration/ .
Step Duration Temperature
meter Value
) o 2 hours - Room Temp or
Primary Fixation Glutaraldehyde 2.5% )
overnight 4°C
Paraformaldehyd
_ 2% - 4%
e (optional)
Sodium
Cacodylate 0.1 M, pH7.2-7.4
Buffer
o Osmium
Post-Fixation ) 1% 1-2 hours Room Temp
Tetroxide
Sodium
Cacodylate 0.1M
Buffer
) Sodium
Washing (Post- )
o Cacodylate 0.1 M 3 x 10-15 min Room Temp
Fixation)
Buffer
) Ethanol or 30%, 50%, 70%, ]
Dehydration ) 10 min each Room Temp
Acetone Series 80%, 90%, 100%
] > 1 hour each,
o Resin/Solvent 1:2,1:1, 2.1, ]
Infiltration ) ) overnight for Room Temp
Mixtures Pure Resin
pure
Polymerization Epon Resin - 48 hours 60°C

Experimental Workflow Diagram
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Sample Preparation
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Washing Dehydration
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:
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Caption: Workflow for Immunoelectron Microscopy using a Cacodylate Buffer System.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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